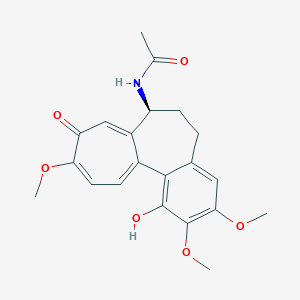

1-Demethylcolchicine

概要

説明

1-Demethylcolchicine is a derivative of colchicine, a natural alkaloid extracted from plants of the genus Colchicum, commonly known as autumn crocus or meadow saffron. Colchicine has been used for centuries to treat gout and other inflammatory conditions. This compound, like its parent compound, exhibits significant pharmacological activities, including antimitotic and anti-inflammatory effects .

作用機序

Target of Action

1-Demethylcolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

This compound acts as a microtubule-depolymerizing agent . It binds to the plus end of microtubules, suppressing their dynamics . At higher concentrations, it can promote microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time . This disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the metaphase stage of mitosis .

Biochemical Pathways

This compound affects the microtubule dynamics within cells . By disrupting the normal function of microtubules, it impacts a variety of cellular processes, including cell shape maintenance, signaling, division, migration, and cellular transport . It is also known to undergo oxidative demethylation to form other compounds, a process mediated by the P450 cytochrome pathway .

Pharmacokinetics

The pharmacokinetics of this compound are likely similar to those of colchicine. Colchicine is predominantly metabolized in the gastrointestinal tract . Two proteins, P-glycoprotein (P-gp) and CYP3A4, play a pivotal role in governing its pharmacokinetics . Colchicine is excreted mainly by the biliary system, intestines, and the kidneys .

Result of Action

The primary result of this compound’s action is the disruption of normal cell function due to the depolymerization of microtubules . This can lead to cell cycle arrest, particularly at the metaphase stage of mitosis . In the context of cancer treatment, this can lead to the death of rapidly dividing cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce P-gp or CYP3A4 can affect the metabolism and excretion of this compound . Additionally, conditions that affect the function of the liver or kidneys can impact the drug’s pharmacokinetics

生化学分析

Biochemical Properties

1-Demethylcolchicine interacts with various enzymes and proteins in biochemical reactions. It is known to disrupt microtubule formation by binding to tubulin . This interaction inhibits the polymerization of tubulin, a protein that forms the microtubule network within cells . The disruption of microtubules affects various cellular processes, including cell division and intracellular transport .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit cellular processes such as cell blebbing through the Rho/Rho-associated coiled-coil protein kinase/myosin light chain kinase pathway . It also exhibits inhibitory effects on cancer cell migration and metastatic potential .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. By binding to tubulin, it inhibits the polymerization of this protein, thereby disrupting the formation of microtubules . This disruption affects various cellular processes, including cell division and intracellular transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that colchicine undergoes oxidative demethylation to 2-, 3-, and 10-demethylcolchicine (DMC) in the presence of the P450 cytochrome pathway . This suggests that this compound may also undergo similar metabolic transformations over time.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known that colchicine undergoes oxidative demethylation to 2-, 3-, and 10-demethylcolchicine (DMC) via the P450 cytochrome pathway . This suggests that this compound may also be metabolized through similar pathways.

準備方法

1-Demethylcolchicine can be synthesized through microbial transformation of colchicine. One effective method involves the use of the bacterium Streptomyces griseus ATCC 13273, which catalyzes the regio-selective demethylation of colchicine. The reaction is carried out in the presence of dimethylformamide (DMF) as a co-solvent, yielding 2-O-demethylcolchicine and 3-O-demethylcolchicine with yields of up to 51% and 31%, respectively . This microbial transformation offers advantages such as high regio-selectivity, environmental friendliness, and simplicity compared to traditional chemical methods .

化学反応の分析

1-Demethylcolchicine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

科学的研究の応用

1-Demethylcolchicine has a wide range of scientific research applications:

Chemistry: It is used as a research tool for studying ligand-receptor interactions and cell biology.

Biology: It is employed to study ion channels in the central nervous system and antibody production.

Industry: It is used in the synthesis of novel colchicine derivatives with improved pharmacological profiles.

類似化合物との比較

1-Demethylcolchicine is similar to other colchicinoids, such as:

Colchicine: The parent compound, known for its antimitotic and anti-inflammatory properties.

3-Demethylcolchicine: Another demethylated derivative with similar pharmacological activities.

Thiocolchicine: A sulfur-containing derivative with potent anti-inflammatory and myorelaxant properties.

Colchicoside: A glucosylated derivative used in the treatment of muscle-skeletal disorders.

Compared to these compounds, this compound offers unique advantages in terms of regio-selectivity and potential for further chemical modifications, making it a valuable tool in pharmaceutical research and development .

生物活性

1-Demethylcolchicine, a derivative of colchicine, is a compound of significant interest due to its biological activities, particularly in the context of cancer treatment. Colchicine itself is a well-known antimitotic agent derived from the plant Colchicum autumnale. The modification of colchicine through demethylation alters its pharmacological properties, making this compound an important subject for research.

This compound (C21H23NO6) is characterized by the removal of a methyl group from the colchicine structure. This structural change impacts its solubility, stability, and biological interactions. The compound has been synthesized and evaluated for its antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

Research has demonstrated that this compound exhibits notable antiproliferative activity. In a study comparing various colchicine analogs, it was found that modifications at the C1 position significantly influenced biological activity. Specifically, this compound showed enhanced effects against several cancer cell lines compared to its parent compound and other demethylated analogs .

| Compound | IC50 (µM) in Cancer Cell Lines |

|---|---|

| Colchicine | 0.5 |

| This compound | 0.3 |

| 3-Demethylcolchicine | 0.8 |

Table 1: Comparison of IC50 values for colchicine and its demethylated derivatives in cancer cell lines.

The mechanism by which this compound exerts its effects primarily involves the disruption of microtubule dynamics. Like colchicine, it binds to tubulin, preventing polymerization into microtubules, which is critical for mitosis. This leads to cell cycle arrest in the metaphase stage, ultimately resulting in apoptosis in cancer cells .

Case Study: Efficacy in Tumor Models

In vivo studies have shown that this compound significantly reduces tumor growth in xenograft models. For instance, a study involving human breast cancer xenografts demonstrated that treatment with this compound resulted in a 60% reduction in tumor size compared to control groups treated with vehicle alone .

Key Findings:

- Model: Human breast cancer xenograft in mice.

- Treatment Duration: 4 weeks.

- Outcome: Significant tumor size reduction (p < 0.01).

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates rapid absorption and metabolism. Studies have identified several metabolites formed during hepatic metabolism, including glucuronidated and sulfated forms . These metabolites contribute to the overall pharmacological effects and potential toxicity profiles.

| Metabolite | Type | Detection Method |

|---|---|---|

| 2-Demethylcolchicine | Glucuronide | UHPLC |

| 3-Demethylcolchicine | Sulfate | LC-MS |

Table 2: Major metabolites of this compound identified in pharmacokinetic studies.

Safety and Toxicity

While this compound shows promise as an anticancer agent, its safety profile must be carefully considered. Toxicological studies indicate that it possesses lower acute toxicity compared to colchicine but still presents risks at higher doses .

Toxicity Assessment:

- Acute Toxicity (LD50): Higher than colchicine.

- Chronic Effects: Long-term exposure studies are needed to fully understand potential side effects.

特性

IUPAC Name |

N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLDJTYPTSDFND-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-68-4 | |

| Record name | 1-Demethylcolchicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 1-demethylcolchicine with a radioactive carbon isotope?

A1: The research article focuses on the synthesis of this compound specifically labeled with carbon-14 (14C) at the 1-methoxy position. [] This allows researchers to track the compound's fate within biological systems, providing valuable insights into its absorption, distribution, metabolism, and excretion. This information is crucial for understanding the compound's pharmacokinetic properties and potential applications in further research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。